molecular formula C22H29ClN2O4S B1207765 (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid CAS No. 134235-78-2

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Cat. No. B1207765
M. Wt: 453 g/mol
InChI Key: ISMHAZMNDUAHLK-UHFFFAOYSA-N
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Description

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid, also known as (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid, is a useful research compound. Its molecular formula is C22H29ClN2O4S and its molecular weight is 453 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134235-78-2

Product Name

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453 g/mol

IUPAC Name

8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid

InChI

InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27)

InChI Key

ISMHAZMNDUAHLK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

synonyms

8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-CSAPOA
CGS 22652
CGS-22652

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3046 g of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate, 10 l of acetonitrile and 6701 ml of 2M lithium hydroxide is stirred at room temperature overnight, and then diluted with 20 l of water. Acetic acid (1 l) is added to adjust pH to 5.5 and additional water (12 l) is added. The precipitated product is collected and resuspended in 50 l of water. The suspension is stirred, the precipitate is collected, washed with water and dried at 60°/3 mm Hg (=4.00 mbar) for 48 h. The product is recrystallized twice from ethyl acetate and once from acetonitrile to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 116.5°-118°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
3046 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
6701 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2.62 g (5.6 mmol) of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate in 14 ml dioxane is added 11.6 ml of 1N NaOH (11.6 mmol) and the mixture is heated at 60° for 2 h. The solvent is evaporated and the residue dissolved in water. The pH of the aqueous solution is adjusted to 5.0 using 2N aqueous HCl. The resulting mixture is extracted with methylene chloride (3×20 ml). The combined organic extract is dried (MgSO4), filtered and subjected to evaporation to give an oil. Crystallization from ether yields 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 114°-116°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 34 mg of 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid in 2 ml of ethanol is added 5 mg of 10% palladium on carbon. The mixture is hydrogenated at 1 atmosphere (=1.01 bar) pressure of hydrogen at room temperature for 48 h. Then the mixture is filtered, washed and evaporated to give an oil which is purified by preparative thin layer chromatography using petroleum ether/ethyl acetate/acetic acid (80:18:2) as solvent to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid of example 5a.
Name
8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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